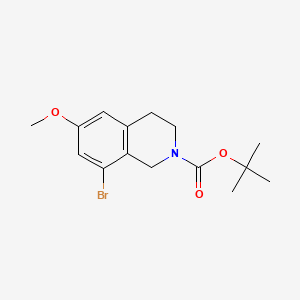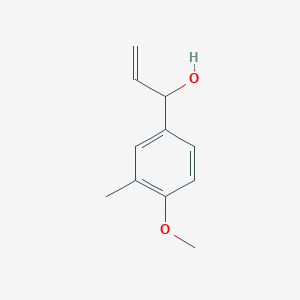![molecular formula C8H10F3NO3 B13500066 2-[(3S)-1-(trifluoroacetyl)pyrrolidin-3-yl]acetic acid](/img/structure/B13500066.png)
2-[(3S)-1-(trifluoroacetyl)pyrrolidin-3-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3S)-1-(trifluoroacetyl)pyrrolidin-3-yl]acetic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common approach is to start with a suitable pyrrolidine precursor and perform a series of functional group transformations to achieve the desired structure .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as flow chemistry and continuous processing may be employed to optimize the synthesis and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3S)-1-(trifluoroacetyl)pyrrolidin-3-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the trifluoroacetyl group or other functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-[(3S)-1-(trifluoroacetyl)pyrrolidin-3-yl]acetic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[(3S)-1-(trifluoroacetyl)pyrrolidin-3-yl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetyl group can enhance binding affinity and selectivity, while the pyrrolidine ring provides structural stability and contributes to the overall three-dimensional shape of the molecule . These interactions can modulate biological pathways and lead to specific therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups that alter their reactivity and biological activity.
Prolinol: A hydroxylated pyrrolidine derivative with distinct chemical properties.
Uniqueness
2-[(3S)-1-(trifluoroacetyl)pyrrolidin-3-yl]acetic acid is unique due to the presence of the trifluoroacetyl group, which imparts distinct electronic and steric effects. This makes the compound particularly useful in medicinal chemistry for designing molecules with specific binding properties and biological activities .
Eigenschaften
Molekularformel |
C8H10F3NO3 |
|---|---|
Molekulargewicht |
225.16 g/mol |
IUPAC-Name |
2-[(3S)-1-(2,2,2-trifluoroacetyl)pyrrolidin-3-yl]acetic acid |
InChI |
InChI=1S/C8H10F3NO3/c9-8(10,11)7(15)12-2-1-5(4-12)3-6(13)14/h5H,1-4H2,(H,13,14)/t5-/m0/s1 |
InChI-Schlüssel |
ATDAQJGZMXDEPW-YFKPBYRVSA-N |
Isomerische SMILES |
C1CN(C[C@@H]1CC(=O)O)C(=O)C(F)(F)F |
Kanonische SMILES |
C1CN(CC1CC(=O)O)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)aceticacid](/img/structure/B13499989.png)
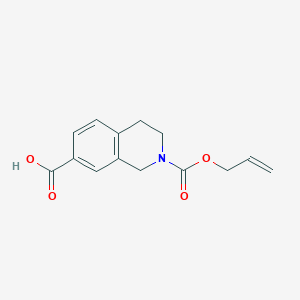
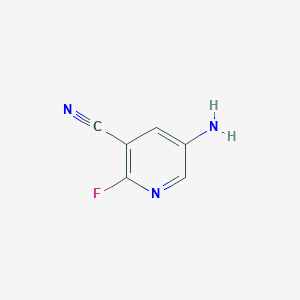
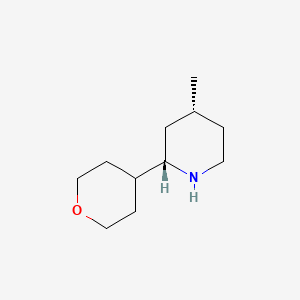
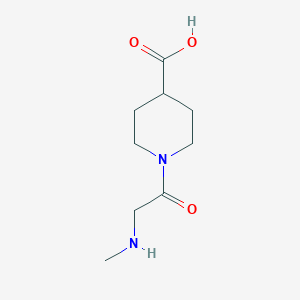
![4-Methyl-2-[[[(2-propen-1-yloxy)carbonyl]amino]methyl]-5-thiazolecarboxylic acid](/img/structure/B13500039.png)
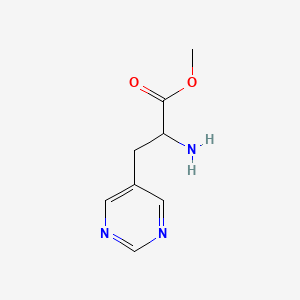
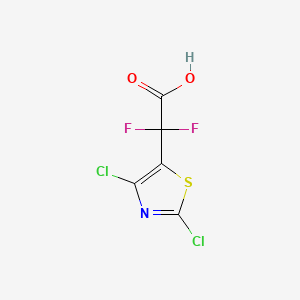
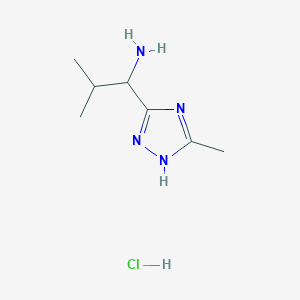
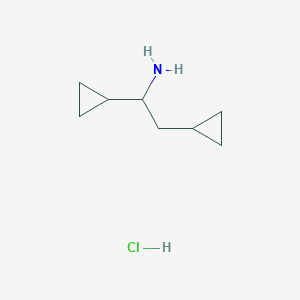
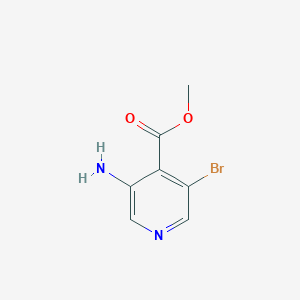
![tert-butyl N-[2-(3-hydroxyazetidin-3-yl)-2-methylpropyl]carbamate](/img/structure/B13500061.png)
